

discovery and development history of SHEN26

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An In-depth Technical Guide to the Discovery and Development of **SHEN26** (ATV014): A Novel Antiviral Agent for COVID-19

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHEN26, also known as ATV014, is an orally bioavailable small molecule investigational drug that has demonstrated significant antiviral activity against SARS-CoV-2, the causative agent of COVID-19. It is a cyclohexanecarboxylate prodrug of the nucleoside analog GS-441524, which acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp). This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of **SHEN26**, presenting key data in a structured format and detailing the experimental methodologies employed in its assessment.

Introduction

The COVID-19 pandemic spurred an urgent global effort to develop effective antiviral therapeutics. One of the key viral enzymes targeted for inhibition was the RNA-dependent RNA polymerase (RdRp), which is essential for the replication of the SARS-CoV-2 genome. **SHEN26** emerged as a promising candidate from these efforts. It is a prodrug designed to enhance the oral bioavailability of GS-441524, the parent nucleoside of the intravenously administered remdesivir.[1][2][3] This strategic modification allows for oral administration, a significant advantage for treating patients in non-hospital settings.



Discovery and Synthesis

SHEN26 was developed through a rational drug design approach aimed at improving the pharmacokinetic profile of GS-441524. The synthesis of **SHEN26** involves a three-step industrial method that is chromatography-free, enabling large-scale production.

Synthesis Protocol

The synthesis of **SHEN26** is achieved through a three-step process with a total yield of 57%. The process is designed for kilogram-scale production and ensures a high purity of the active pharmaceutical ingredient (API) of 98.9%.

- Step 1: Protection of Diols. The 2'- and 3'-hydroxyl groups of the ribose moiety of GS-441524 are protected using 2,2-dimethoxypropane.
- Step 2: Esterification. The 5'-hydroxyl group is selectively esterified with cyclohexanecarboxylic acid.
- Step 3: Deprotection. The protecting groups on the 2'- and 3'-hydroxyls are removed to yield **SHEN26**.

Mechanism of Action

SHEN26 is a prodrug that is metabolized to its active form, the triphosphate of GS-441524 (GS-441524-TP). This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase.

Upon administration, **SHEN26** is converted to GS-441524, which is then taken up by host cells. [4] Inside the cell, host kinases phosphorylate GS-441524 to its active triphosphate form.[4] GS-441524-TP, being an analog of adenosine triphosphate, is incorporated into the nascent viral RNA chain by the RdRp. This incorporation leads to delayed chain termination, thereby inhibiting viral replication.[1][5]

Caption: Mechanism of action of SHEN26.

Preclinical Development



A series of preclinical studies were conducted to evaluate the antiviral activity, pharmacokinetics, and safety of **SHEN26**.

In Vitro Antiviral Activity

The in vitro antiviral activity of **SHEN26** was assessed against various SARS-CoV-2 variants.

Experimental Protocol: In Vitro Antiviral Assay

- Cell Culture: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are seeded in 96-well plates and incubated until confluent.
- Compound Preparation: **SHEN26** is serially diluted to a range of concentrations.
- Infection: The cell culture medium is replaced with medium containing the diluted compound and a predetermined titer of SARS-CoV-2.
- Incubation: The plates are incubated for a period of 24 to 72 hours to allow for viral replication.
- Quantification of Viral Activity: The extent of viral replication is quantified using methods such as plaque reduction assays, TCID50 assays, or quantitative RT-PCR to measure viral RNA.
 [6]
- Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curve.

Compound	SARS-CoV-2 Variant	EC50 (μM)
SHEN26 (as GS-441524)	Original Strain	0.48
Remdesivir	Original Strain	0.77

In Vivo Efficacy

The in vivo efficacy of **SHEN26** was evaluated in a K18-hACE2 transgenic mouse model of SARS-CoV-2 infection.



Experimental Protocol: K18-hACE2 Mouse Model of SARS-CoV-2 Infection

- Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor, are used.[7][8]
- Infection: Mice are intranasally inoculated with a specific plaque-forming unit (PFU) dose of SARS-CoV-2.[7][8]
- Treatment: SHEN26 is administered orally at various doses, typically starting shortly after infection.
- Monitoring: Mice are monitored daily for weight loss and clinical signs of disease.
- Endpoint Analysis: At a predetermined time point (e.g., day 5 post-infection), mice are
 euthanized, and lung tissue is harvested to quantify viral load (RNA copies) and assess lung
 pathology.[7]

Treatment Group	Dose (mg/kg)	Mean Viral Load Reduction (log10 copies/mL) vs. Vehicle
SHEN26	200	~2.0
Molnupiravir	200	~1.5

Pharmacokinetics

The pharmacokinetic properties of **SHEN26** were characterized in rats.

Parameter	Value (in rats)
Oral Bioavailability (F%)	53.4%
Tmax (hours)	1.0
Cmax (ng/mL)	1256
AUC (ng*h/mL)	3456



Safety and Toxicology

Preclinical safety studies were conducted in rats and dogs.

Study Type	Species	Result
Maximum Tolerated Dose (MTD) - Single Dose	Rat	2000 mg/kg
Maximum Tolerated Dose (MTD) - Single Dose	Dog	2000 mg/kg
No-Observed-Adverse-Effect Level (NOAEL) - 14-day	Rat	400 mg/kg
No-Observed-Adverse-Effect Level (NOAEL) - 14-day	Dog	100 mg/kg

Clinical Development

SHEN26 has undergone Phase I and Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I Clinical Trial (NCT05504746)

A randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted in healthy volunteers.[9][10]

- Single Ascending Dose (SAD): Doses ranging from 50 mg to 1200 mg were evaluated.
- Multiple Ascending Dose (MAD): Doses of 200 mg to 600 mg were administered twice daily for five days.

The results showed that **SHEN26** was well-tolerated with no serious adverse events reported. [9][10] The pharmacokinetic profile demonstrated dose-proportional exposure.

Phase II Clinical Trial (NCT05676073)



A multicenter, randomized, double-blind, placebo-controlled Phase II trial was conducted in adult patients with mild to moderate COVID-19.[9][11] Patients were randomized to receive either **SHEN26** (200 mg or 400 mg twice daily for five days) or a placebo.[11]

Inclusion Criteria:[9][12]

- Age 18-65 years.
- · Confirmed SARS-CoV-2 infection.
- Mild to moderate COVID-19 symptoms.
- Within 5 days of symptom onset.

Exclusion Criteria:[9][12]

- Severe or critical COVID-19.
- Requirement for supplemental oxygen.
- · Use of other antiviral medications.

Efficacy Results: The primary endpoint was the change in viral load from baseline. The 400 mg dose of **SHEN26** demonstrated a statistically significant reduction in viral load compared to the placebo group at day 3 and day 5.[9][11]

Treatment Group	Day 3 Mean Viral Load Reduction (log10 copies/mL) vs. Placebo	Day 5 Mean Viral Load Reduction (log10 copies/mL) vs. Placebo
SHEN26 400 mg BID	-1.06	-1.21
SHEN26 200 mg BID	Not statistically significant	Not statistically significant

Safety Results: **SHEN26** was found to be safe and well-tolerated.[9][11] The incidence of adverse events was similar between the **SHEN26** and placebo groups.[9][11]

Bioanalytical Method for Clinical Trials

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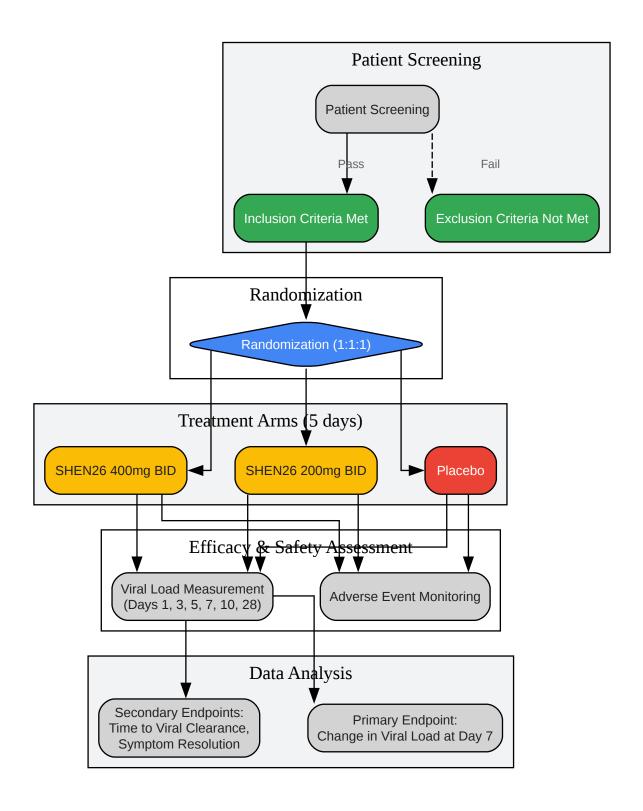


A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used to quantify **SHEN26** and its active metabolite GS-441524 in human plasma.[13][14][15]

Experimental Protocol: LC-MS/MS Bioanalysis

- Sample Preparation: Plasma samples are treated with a protein precipitation agent (e.g., acetonitrile) to remove proteins.[15] Formic acid is added to stabilize the analytes.[13][15]
- Chromatographic Separation: The extracted sample is injected into a liquid chromatography system equipped with a C18 column to separate SHEN26 and GS-441524 from other plasma components.[13]
- Mass Spectrometric Detection: The separated analytes are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.[14]
- Quantification: The concentrations of SHEN26 and GS-441524 are determined by comparing their peak areas to those of a standard curve prepared with known concentrations of the analytes.





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Caption: Phase II Clinical Trial Workflow for SHEN26.



Conclusion

SHEN26 is a promising oral antiviral candidate for the treatment of COVID-19. Its favorable preclinical profile, including potent antiviral activity and a good safety margin, supported its advancement into clinical trials. The Phase II results have demonstrated a significant reduction in viral load in patients with mild to moderate COVID-19, along with a favorable safety profile. Further clinical development, including Phase III trials, is warranted to fully establish the efficacy and safety of **SHEN26** as a therapeutic option for COVID-19. The development of **SHEN26** highlights the success of a prodrug strategy to deliver an effective antiviral agent through a convenient oral route of administration.

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